3-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide
CAS No.: 2034551-21-6
Cat. No.: VC4176767
Molecular Formula: C17H23ClN6O3S
Molecular Weight: 426.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034551-21-6 |
|---|---|
| Molecular Formula | C17H23ClN6O3S |
| Molecular Weight | 426.92 |
| IUPAC Name | 3-chloro-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C17H23ClN6O3S/c1-12-13(18)5-4-6-14(12)28(25,26)19-11-15-20-16(23(2)3)22-17(21-15)24-7-9-27-10-8-24/h4-6,19H,7-11H2,1-3H3 |
| Standard InChI Key | DZNNFMOPKORRJQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
3-Chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide belongs to the sulfonamide-linked triazine derivatives, featuring three distinct structural domains:
-
A 3-chloro-2-methylbenzenesulfonamide group providing hydrophobic character and hydrogen-bonding capacity
-
A 1,3,5-triazine core serving as a planar aromatic scaffold
-
Morpholine and dimethylamino substituents enhancing solubility and target interaction.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 2034551-21-6 |
| Molecular Formula | C₁₇H₂₃ClN₆O₃S |
| Molecular Weight | 426.92 g/mol |
| IUPAC Name | 3-chloro-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-methylbenzenesulfonamide |
| SMILES Notation | CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
The crystal structure remains undetermined, though computational models predict a bent conformation due to steric interactions between the morpholine ring and methyl groups.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) analysis of analogous triazine derivatives reveals characteristic patterns:
-
¹H NMR: Distinct singlet at δ 4.70–4.78 ppm for the methylene bridge (CH₂N) between triazine and sulfonamide groups .
-
¹³C NMR: Peaks at 165–170 ppm corresponding to triazine carbons, with sulfonamide sulfur causing deshielding effects on adjacent aromatic carbons .
Mass spectrometry (MS) typically shows a molecular ion peak at m/z 426.92 ([M+H]⁺) with fragmentation patterns dominated by cleavage at the sulfonamide linkage.
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized through a five-step sequence:
-
Triazine Core Formation: Cyclocondensation of cyanoguanidine with morpholine and dimethylamine derivatives under acidic conditions
-
Chlorobenzenesulfonamide Preparation: Sulfonation of 3-chloro-2-methylaniline followed by chlorination
-
Methylene Bridge Installation: Nucleophilic substitution between the triazine intermediate and chloromethylsulfonamide derivative
-
Purification: Column chromatography using silica gel with ethyl acetate/hexane gradients.
Table 2: Key Reaction Parameters
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Morpholine, DMF, 110°C | 24 h | 68% |
| 3 | K₂CO₃, DMSO, 80°C | 12 h | 52% |
Stability and Degradation
Accelerated stability studies indicate:
-
pH Stability: Maintains integrity between pH 4–8 (24h at 37°C)
-
Thermal Degradation: <5% decomposition at 100°C over 48h
-
Photolytic Sensitivity: Requires protection from UV light (λ < 400 nm) to prevent triazine ring opening.
Biological Activity Profiling
Antiproliferative Effects
In vitro screens against NCI-60 cancer cell lines demonstrated:
-
GI₅₀: 1.8–4.3 μM in leukemia (CCRF-CEM) and breast cancer (MDA-MB-231) models
-
Selectivity Index: 12.4-fold preference for cancer vs. normal fibroblast (WI-38) cells.
Table 3: Comparative Cytotoxicity Data
| Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) |
|---|---|---|
| CCRF-CEM | 1.8 ± 0.2 | 78.4 ± 3.1 |
| MDA-MB-231 | 2.9 ± 0.4 | 65.2 ± 2.8 |
| PC-3 | 4.1 ± 0.3 | 54.7 ± 4.2 |
Mechanistic studies revealed dual inhibition of topoisomerase IIα (Ki = 0.89 μM) and tubulin polymerization (EC₅₀ = 2.4 μM), suggesting a unique polypharmacological profile.
Pharmacokinetic and Toxicological Profile
ADMET Properties
Computational predictions using SwissADME indicate:
-
Lipophilicity: LogP = 2.1 (optimal for blood-brain barrier penetration)
-
Solubility: -3.2 (LogS, moderate aqueous solubility)
-
CYP Inhibition: Strong CYP3A4 inhibition (IC₅₀ = 0.32 μM).
In Vivo Disposition
Rat pharmacokinetic studies (10 mg/kg IV):
-
t₁/₂: 6.8 ± 1.2 h
-
Vd: 3.1 ± 0.4 L/kg
-
CL: 0.45 ± 0.07 L/h/kg
Oral bioavailability reached 42% in canine models, with linear pharmacokinetics up to 50 mg/kg .
Research Frontiers and Development Challenges
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the triazine scaffold (as seen in analogous compounds ) reveal:
-
Morpholine substitution enhances solubility without compromising target binding
-
Chlorine atom at C3 position is critical for DNA intercalation capacity
-
Methyl group on benzenesulfonamide improves metabolic stability .
Clinical Translation Barriers
Current limitations include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume